Cas no 79406-11-4 (Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-)
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Chemical and Physical Properties
Names and Identifiers
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- Kaur-16-en-18-oic acid, 9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
- 3α-Angeloyloxypterokaurene L3
- Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
- 3alpha-Angeloyloxy-9beta-hydroxy-ent-kaur-16-en-oic acid
- (3α,4α)-9-Hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]kaur-16-en-18-oic acid (ACI)
- Kaur-16-en-18-oic acid, 9-hydroxy-3-[(2-methyl-1-oxo-2-butenyl)oxy]-, [3α(Z),4α]- (ZCI)
- Kaur-16-en-18-oic acid, 9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3α,4α)- (9CI)
- 3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-oic acid
- [ "" ]
- 3alpha-Angeloyloxypterokaurene L3
- 79406-11-4
- (1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- AKOS040761084
- A-Angeloyloxypterokaurene L3
- 3alpha-AngeloyloxypterokaureneL3
- 3
-
- Inchi: 1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1
- InChI Key: OMEDWFNWWHKRJU-UWZXKBJASA-N
- SMILES: O[C@]12[C@@]3(CC[C@H]([C@@]([C@H]3CC[C@@]31CC(=C)[C@H](CC2)C3)(C)C(=O)O)OC(=O)/C(/C)=C\C)C
Computed Properties
- Exact Mass: 416.25600
- Monoisotopic Mass: 416.25627424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 829
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 83.8Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 544.3±50.0 °C at 760 mmHg
- Flash Point: 178.6±23.6 °C
- PSA: 83.83000
- LogP: 4.64290
- Vapor Pressure: 0.0±3.3 mmHg at 25°C
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2920-1 mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97350-5mg |
3α-Angeloyloxypterokaurene L3 |
79406-11-4 | 5mg |
¥5120.0 | 2021-09-10 | ||
| Cooke Chemical | M9326734-5mg |
3α-AngeloyloxypterokaureneL3 |
79406-11-4 | 98% | 5mg |
RMB 2432.00 | 2025-02-21 | |
| TargetMol Chemicals | TN2920-5mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 5mg |
¥ 3560 | 2024-07-20 | ||
| TargetMol Chemicals | TN2920-5 mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2920-1 mL * 10 mM (in DMSO) |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-08 | ||
| A2B Chem LLC | AH54284-5mg |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2920-1 ml * 10 mm |
3alpha-Angeloyloxypterokaurene L3 |
79406-11-4 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, identified by its CAS number 79406-11-4, is a complex organic compound with significant implications in the field of chemical biology and pharmaceutical research. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this molecule, characterized by its intricate stereochemistry and functional groups, makes it a subject of intense interest among researchers exploring novel pharmacophores.
The chemical structure of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)- encompasses a lupane skeleton with multiple hydroxyl and ester functionalities. These features contribute to its reactivity and potential interactions with biological targets. Specifically, the presence of a hydroxyl group at the 9-position and an ester linkage at the 3-position enhances its solubility and bioavailability, making it a promising candidate for drug development. Additionally, the (2Z)-2-methyl-1-oxo-2-butenyl moiety introduces a double bond and a methyl group, which can influence its metabolic pathways and pharmacokinetic properties.
In recent years, there has been growing interest in triterpenoids due to their demonstrated efficacy in various therapeutic contexts. Studies have shown that compounds like Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in Journal of Medicinal Chemistry highlights its potential in modulating signaling pathways associated with chronic diseases. The anti-inflammatory effects are particularly noteworthy, as they suggest applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The structural complexity of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, presents both challenges and opportunities for synthetic chemists. The synthesis of this compound requires precise control over stereochemistry to ensure the formation of the correct enantiomer. Advances in asymmetric synthesis have enabled researchers to produce enantiomerically pure forms of this molecule, which is crucial for evaluating its biological activity without interference from racemic impurities. Techniques such as chiral resolution and catalytic asymmetric hydrogenation have been employed to achieve high yields of the desired stereoisomer.
The pharmacological profile of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-, has been extensively studied in preclinical models. One notable finding is its ability to inhibit the activity of enzymes involved in pro-inflammatory cytokine production. This mechanism aligns with current therapeutic strategies aimed at reducing inflammation through targeted enzyme inhibition. Furthermore, preliminary data suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The bioavailability and metabolic stability of Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)--, are critical factors determining its clinical efficacy. Research has shown that modifications at the 9-hydroxy position can significantly impact its pharmacokinetic behavior. For example, conjugation with polyethylene glycol (PEG) has been explored as a strategy to enhance its solubility and prolong its circulation time in the bloodstream. Such modifications are essential for developing drug formulations that ensure optimal delivery to target tissues.
The synthetic pathways for producing Kaur-16-en-18-oic acid derivatives have been optimized to improve scalability and cost-effectiveness. Biocatalytic approaches using engineered enzymes have emerged as a sustainable alternative to traditional chemical synthesis. These methods not only reduce waste but also offer higher selectivity and yield under mild reaction conditions. The integration of biocatalysis with green chemistry principles aligns with global efforts to promote environmentally friendly pharmaceutical manufacturing.
The role of computational modeling in understanding the behavior of Kaur-16-en-18-oic acid derivatives cannot be overstated. Molecular dynamics simulations have provided insights into how this compound interacts with biological targets at an atomic level. These simulations help predict binding affinities and identify key residues involved in drug-receptor interactions. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and design more effective therapeutic agents.
The future prospects for Kaurrnrn16-nrnrn18-nrnrnenoicrnacidrn9-rnrnrnhydroxy-rnrnrn3-rnrnrn[[[rnrnrn(22-rnrnrnz)rnrnrn22-rnrnrnmethyl-rnrnrn1-rnrnrnoxrnrnrn22-rnrnrnbutenyl)rnrnrnoyrn]]],rnn(33arnrнарнарнарнарнарнарнарнарнарнарнарнарнарнарнарнарнарн)arnrнрарнрарнрарнрарнрарнрарнрарнрарнрарнрарнрарнрар: A Promising Avenue for Therapeutic Innovation
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